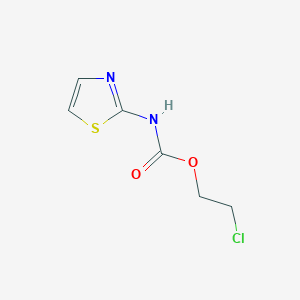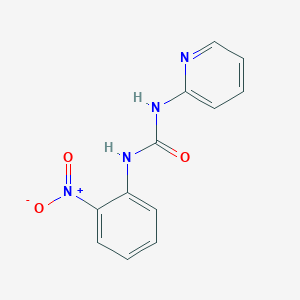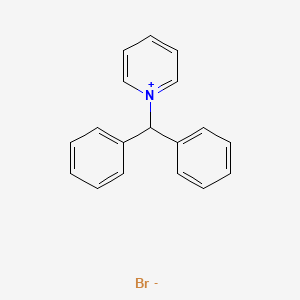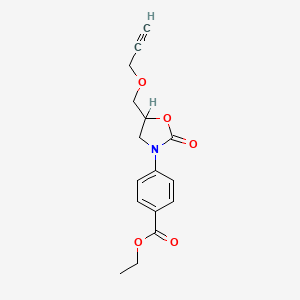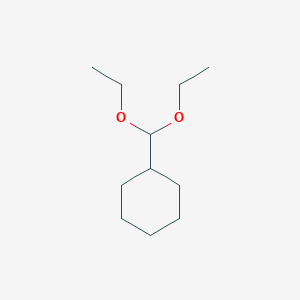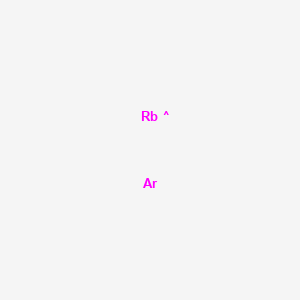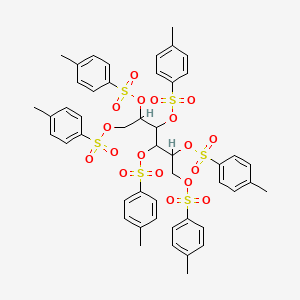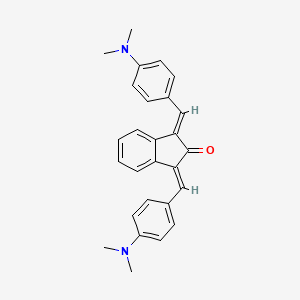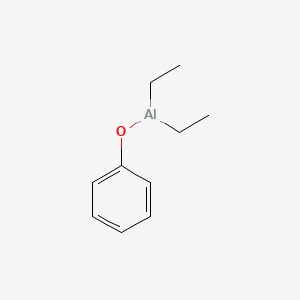
Diethyl(phenoxy)alumane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl(phenoxy)alumane is an organoaluminum compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound consists of an aluminum atom bonded to two ethyl groups and one phenoxy group, making it a versatile reagent in organic synthesis and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl(phenoxy)alumane typically involves the reaction of diethylaluminum chloride with phenol. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent the compound from reacting with moisture or oxygen. The general reaction can be represented as follows:
Diethylaluminum chloride+Phenol→this compound+Hydrogen chloride
The reaction is usually conducted at low temperatures to control the reactivity and ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors equipped with temperature and pressure control systems. The use of high-purity reagents and solvents is crucial to obtain a high yield and purity of the final product. The process may also include purification steps such as distillation or recrystallization to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl(phenoxy)alumane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxide and corresponding organic by-products.
Reduction: It can act as a reducing agent in certain reactions, reducing other compounds while being oxidized itself.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aluminum oxide and phenol derivatives, while substitution reactions can produce a variety of substituted aluminum compounds.
Applications De Recherche Scientifique
Diethyl(phenoxy)alumane has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound is studied for its potential use in biological systems, such as in the development of new drugs or as a catalyst in biochemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anticancer agent or in drug delivery systems.
Industry: this compound is used in the production of polymers, coatings, and other materials due to its ability to initiate polymerization reactions.
Mécanisme D'action
The mechanism by which diethyl(phenoxy)alumane exerts its effects involves the interaction of the aluminum center with various molecular targets. The aluminum atom can coordinate with electron-rich sites on other molecules, facilitating reactions such as bond formation or cleavage. The phenoxy group can also participate in hydrogen bonding or other interactions, influencing the compound’s reactivity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethylaluminum chloride: Similar in structure but lacks the phenoxy group, making it less versatile in certain reactions.
Phenoxyacetic acid: Contains a phenoxy group but lacks the aluminum center, limiting its use in organometallic chemistry.
Triethylaluminum: Contains three ethyl groups bonded to aluminum, differing in reactivity and applications.
Uniqueness
Diethyl(phenoxy)alumane’s unique combination of ethyl and phenoxy groups bonded to an aluminum center gives it distinct reactivity and versatility compared to other similar compounds. This makes it particularly valuable in organic synthesis and industrial applications where specific reactivity patterns are desired.
Propriétés
Numéro CAS |
13235-18-2 |
|---|---|
Formule moléculaire |
C10H15AlO |
Poids moléculaire |
178.21 g/mol |
Nom IUPAC |
diethyl(phenoxy)alumane |
InChI |
InChI=1S/C6H6O.2C2H5.Al/c7-6-4-2-1-3-5-6;2*1-2;/h1-5,7H;2*1H2,2H3;/q;;;+1/p-1 |
Clé InChI |
UWAMTZZJXXCIOH-UHFFFAOYSA-M |
SMILES canonique |
CC[Al](CC)OC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


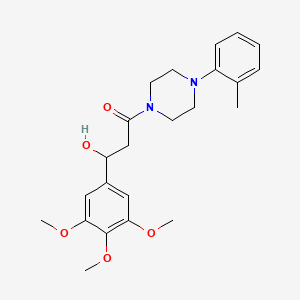

![Spiro[cyclopropane-2,9'-fluorene]-1-carboxylic acid](/img/structure/B14709179.png)
![3-Oxabicyclo[4.2.0]octane-2,4-dione](/img/structure/B14709187.png)
